molecular formula C22H25ClN4OS B12430642 S-Methyldihydroziprasidone-d8

S-Methyldihydroziprasidone-d8

Cat. No.: B12430642
M. Wt: 437.0 g/mol
InChI Key: NHUDBVVEHOSVCD-JNJBWJDISA-N
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Description

S-Methyldihydroziprasidone-d8 is a deuterated analog of S-Methyldihydroziprasidone, a metabolite of the antipsychotic drug ziprasidone. This compound is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyldihydroziprasidone-d8 involves multiple steps, starting from ziprasidone. The key steps include the reduction of the benzisothiazole ring to dihydroziprasidone, followed by methylation of the thiophenol group. The deuterium labeling is introduced during the methylation step, where deuterated methylating agents are used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

S-Methyldihydroziprasidone-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

S-Methyldihydroziprasidone-d8 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of S-Methyldihydroziprasidone-d8 involves its interaction with various enzymes and receptors in the body. The compound is metabolized in two sequential reactions: reduction of the benzisothiazole ring by aldehyde oxidase, followed by methylation of the thiophenol group by thiol methyltransferase. These reactions result in the formation of this compound, which can then interact with various molecular targets, including dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracking and analysis in scientific experiments. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and elimination is crucial .

Biological Activity

S-Methyldihydroziprasidone-d8 is a metabolite derived from the atypical antipsychotic drug ziprasidone, which is primarily used for the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for assessing its pharmacological implications and potential therapeutic benefits.

  • Chemical Formula : C22_{22}H25_{25}ClN4_{4}OS
  • Molecular Weight : Average 428.98 g/mol
  • CAS Number : Not available
  • IUPAC Name : 6-chloro-5-(2-{4-[2-(methylsulfanyl)benzenecarboximidoyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-indol-2-one

This compound functions as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist . Its activity is characterized by:

  • High affinity for serotonin receptors, particularly 5-HT2A, which is crucial for its antipsychotic effects.
  • Modulation of dopaminergic pathways, contributing to mood regulation and cognitive function.
  • Lower affinity for muscarinic cholinergic receptors, which may reduce side effects commonly associated with antipsychotics, such as sedation and weight gain .

Pharmacokinetics

Research indicates that this compound is extensively metabolized in the liver, with less than 5% excreted unchanged in urine. The primary metabolic pathways include:

  • Oxidative N-dealkylation leading to various metabolites.
  • Reductive cleavage yielding S-Methyldihydroziprasidone and its sulfoxide derivative.
  • Hydration and oxidation , transforming ziprasidone into other metabolites like dihydroziprasidone-sulfone .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity at various receptor sites:

  • 5-HT2A Receptor : Ki = 0.42 nM
  • Dopamine D2 Receptor : Ki = 4.8 nM
    These values indicate a potent interaction with serotonin receptors compared to dopamine receptors, suggesting a mechanism that may favor mood stabilization over traditional dopaminergic pathways .

In Vivo Studies

Animal studies have shown that administration of ziprasidone (and by extension its metabolites) leads to:

  • Reduced weight gain in models subjected to high-calorie diets.
  • Altered energy expenditure patterns, indicating potential applications in managing metabolic side effects associated with antipsychotic treatments .

Case Studies

  • Case Study on Weight Management : A study involving female Sprague-Dawley rats treated with ziprasidone showed significant reductions in body weight gain and alterations in energy expenditure when compared to control groups. This suggests that this compound may play a role in mitigating weight gain associated with antipsychotic therapy .
  • Cognitive Function Assessment : Observations from clinical trials indicate improvements in cognitive function among patients treated with ziprasidone, attributed to its unique receptor binding profile that favors serotonergic modulation .

Properties

Molecular Formula

C22H25ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

6-chloro-5-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)/i8D2,9D2,10D2,11D2

InChI Key

NHUDBVVEHOSVCD-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C(=N)C4=CC=CC=C4SC)([2H])[2H])[2H]

Canonical SMILES

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl

Origin of Product

United States

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